N-allyl-N'-(3-methylbenzoyl)thiourea is a compound of interest in organic chemistry, particularly due to its potential applications in medicinal chemistry and materials science. This compound belongs to the thiourea family, characterized by the presence of a thiourea functional group, which is known for its diverse biological activities and utility in synthesis.
The compound can be synthesized through various methods involving thiourea derivatives. It is classified as an organic compound with the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include an allyl group and a benzoyl moiety, which contribute to its reactivity and biological properties.
The synthesis of N-allyl-N'-(3-methylbenzoyl)thiourea typically involves a nucleophilic acyl substitution reaction between allyl isothiocyanate and 3-methylbenzoyl chloride. The general synthetic route can be outlined as follows:
N-allyl-N'-(3-methylbenzoyl)thiourea exhibits a unique molecular structure characterized by:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.32 g/mol |
IUPAC Name | N-allyl-N'-(3-methylbenzoyl)thiourea |
InChI | InChI=1S/C12H14N2OS/c1-2-9-16-12(15)17(10-3-4-11-16)14/h2-11H,1H2,(H2,15,17) |
Canonical SMILES | C=CCNC(=S)N(C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)) |
The compound's structure has been confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
N-allyl-N'-(3-methylbenzoyl)thiourea can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-allyl-N'-(3-methylbenzoyl)thiourea involves its interaction with biological targets. The thiourea moiety can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity by binding to active sites. This mechanism may underlie its observed biological effects, including antimicrobial and antifungal activities.
N-allyl-N'-(3-methylbenzoyl)thiourea exhibits the following physical characteristics:
Key chemical properties include:
N-allyl-N'-(3-methylbenzoyl)thiourea has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial contexts, making it an important subject for further study in the fields of chemistry and pharmacology.
CAS No.: 137550-92-6
CAS No.: 145563-68-4
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: